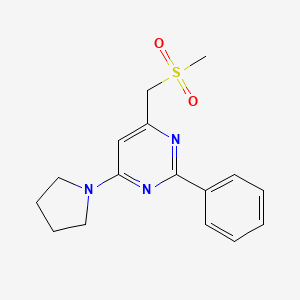

4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine

Description

4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a methanesulfonylmethyl group at the 4-position, a phenyl substituent at the 2-position, and a pyrrolidin-1-yl moiety at the 6-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as kinases, enzymes, and receptors . The methanesulfonyl group enhances metabolic stability and solubility compared to alkyl or alkoxy substituents, while the pyrrolidine ring (a 5-membered nitrogen heterocycle) may influence conformational flexibility and target binding .

Properties

IUPAC Name |

4-(methylsulfonylmethyl)-2-phenyl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-22(20,21)12-14-11-15(19-9-5-6-10-19)18-16(17-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVESHLWLQJLGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core One common approach is the reaction of a suitable pyrimidine derivative with methanesulfonyl chloride to introduce the methanesulfonylmethyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often involve strong nucleophiles like pyrrolidine in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine is explored for its potential biological activity. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the design of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine (CAS 339278-94-3)

- Structural Differences : Replaces the methanesulfonylmethyl group with a methoxymethyl moiety and substitutes pyrrolidine with piperidine (6-membered ring).

- Impact: The methoxymethyl group is less polar than methanesulfonyl, reducing solubility and metabolic resistance to oxidation .

4-([(4-Chlorophenyl)sulfinyl]methyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine

Variations in Nitrogen Heterocycles at the 6-Position

4-Hydrazinyl-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (BB10-0656)

- Structural Differences : Replaces methanesulfonylmethyl with hydrazinyl and introduces a methyl group at the 6-position .

- Impact: Hydrazinyl groups are reactive and may confer chelation properties or susceptibility to oxidation.

- Molecular Weight : 193.25 g/mol (lighter than the target compound due to simpler substituents) .

2-Phenyl-6-(piperidin-1-yl)-4-(pyridin-3-yl)pyrimidine Derivatives

- Structural Differences : Substitutes pyrrolidine with piperidine and introduces pyridinyl groups .

- Impact :

TRK Kinase Inhibitors (e.g., 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine)

- Structural Similarities : Shares the pyrrolidine and pyrimidine core but incorporates additional fused rings and fluorinated aryl groups .

- Impact :

Thieno[3,2-d]pyrimidine Derivatives (e.g., 2-(1H-indazol-4-yl)-6-((3-(methylsulfonyl)pyrrolidin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine)

- Structural Differences: Replaces the phenyl group with a thienopyrimidine scaffold and adds morpholine .

- Impact: Thienopyrimidine cores exhibit enhanced kinase inhibition due to planar geometry and hydrogen bonding. Morpholine improves solubility but may reduce blood-brain barrier penetration .

Comparative Data Table

Biological Activity

4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine, also known by its CAS number 339279-17-3, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, including anti-cancer and anti-inflammatory effects.

- Molecular Formula : C16H19N3O2S

- Molar Mass : 317.41 g/mol

- Canonical SMILES : CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that it may inhibit specific kinases or enzymes involved in cell proliferation and survival pathways. The presence of the pyrrolidine moiety is thought to enhance its binding affinity to target proteins, which could lead to significant biological effects.

Antitumor Activity

Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines. For instance, in a study examining the compound's efficacy against human cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma), it was found to significantly inhibit cell growth with IC50 values in the nanomolar range. The mechanism appears to involve cell cycle arrest and apoptosis induction, particularly through disruption of microtubule dynamics .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB signaling pathways .

Case Studies

- Anticancer Efficacy : A systematic evaluation of the compound's activity against different cancer cell lines demonstrated that it effectively reduced viability in a dose-dependent manner. The results are summarized in Table 1 below.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF7 | 50 | Microtubule disruption |

| HT-29 | 75 | Apoptosis induction |

| M21 | 100 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.